Thermal Stability Advantage: Higher Melting Point vs. Alkyl Esters
The phenyl ester exhibits a melting point of 129–132 °C, which is substantially higher than that of its closest alkyl analogs: methyl 3-hydroxy-2-naphthoate (73–75 °C), ethyl 3-hydroxy-2-naphthoate (≈81 °C), and hexadecyl 3-hydroxy-2-naphthoate (72–73 °C) [1]. This elevated melting point, likely arising from enhanced aromatic π–π interactions, facilitates purification by recrystallization and improves solid-handling characteristics in industrial settings.
| Evidence Dimension | Melting point |
|---|---|
| Target Compound Data | 129–132 °C (phenyl ester) |
| Comparator Or Baseline | Methyl ester: 73–75 °C; Ethyl ester: ≈81 °C; Hexadecyl ester: 72–73 °C |
| Quantified Difference | Phenyl ester melts 48–59 °C higher than the methyl and hexadecyl esters, and ≈48 °C higher than the ethyl ester. |
| Conditions | Literature melting points measured under atmospheric pressure. Data compiled from vendor certificates of analysis and chemical databases. |
Why This Matters
A higher melting point enables simpler purification, better storage stability, and easier handling during large-scale synthesis, reducing the risk of process interruptions.
- [1] DrugFuture. Hexadecyl 3-Hydroxy-2-naphthoate. Monograph M759. View Source
